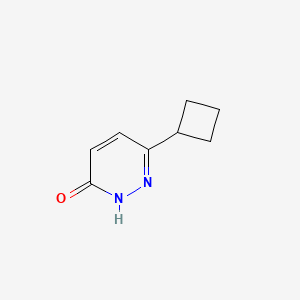

6-cyclobutylpyridazin-3(2H)-one

Vue d'ensemble

Description

6-Cyclobutylpyridazin-3(2H)-one (6-CBP) is a synthetic compound with a wide range of applications in the scientific research arena. It is an analog of pyridazinone and is structurally related to the pyridine family. 6-CBP has been studied for its potential as a biochemical and physiological modulator, and has been used in laboratory experiments for its unique properties.

Applications De Recherche Scientifique

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as "6-cyclobutylpyridazin-3(2H)-one," play a crucial role in the pharmaceutical industry due to their diverse biological activities. These compounds serve as the backbone for developing new drugs with potential anticancer, antibacterial, antifungal, and antiviral properties. The synthesis strategies and pharmacological evaluations of these compounds are crucial for identifying novel therapeutic agents. Studies have focused on exploring the synthetic versatility of heterocycles and their pharmacological significance, underlining the ongoing need for innovative approaches in drug discovery (Ghosh et al., 2015; Verma et al., 2019).

Advances in Cyclodextrins and Drug Delivery

Cyclodextrins have emerged as significant carriers in drug delivery systems due to their ability to form inclusion complexes with various drugs, enhancing their solubility, stability, and bioavailability. Research in this area focuses on understanding cyclodextrins' properties and their applications in formulating more efficient drug delivery mechanisms. This includes leveraging their complexation capabilities to improve the pharmacokinetic profiles of drugs and exploring novel delivery systems such as liposomes and nanoparticles (Challa et al., 2005; Sharma & Baldi, 2016).

Photochromic Compounds and Optical Applications

The study of photochromic compounds, which can reversibly change color upon exposure to light, holds great promise for applications in optical materials and sensors. Compounds like "6-cyclobutylpyridazin-3(2H)-one" may contribute to the development of novel materials that can be used in various technological applications, including memory storage devices and photo-switchable dyes. Research in this field aims to explore the mechanisms underlying photochromism and develop new materials with improved performance and stability under different environmental conditions (Xia et al., 2017).

Molecular Modeling in Drug Design

The application of molecular modeling techniques in drug design is an area of growing interest. These techniques allow for the exploration of molecular interactions at the atomic level, providing insights into the drug-receptor binding processes and facilitating the design of more effective drug molecules. By understanding the structural and dynamic features of cyclodextrins and related compounds, researchers can develop novel therapeutic agents with optimized efficacy and safety profiles (Zhao et al., 2016).

Propriétés

IUPAC Name |

3-cyclobutyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-5-4-7(9-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJALKGGEULFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclobutylpyridazin-3(2H)-one | |

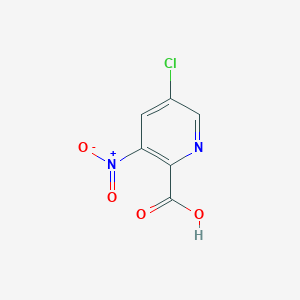

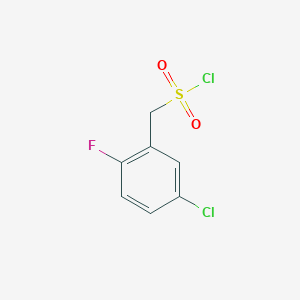

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

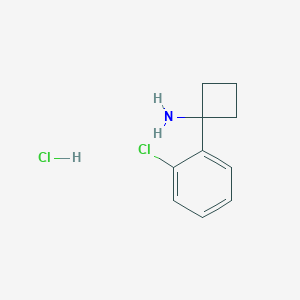

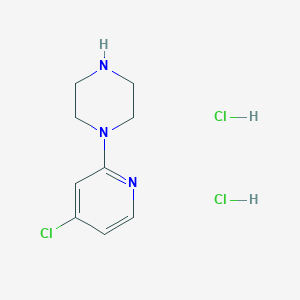

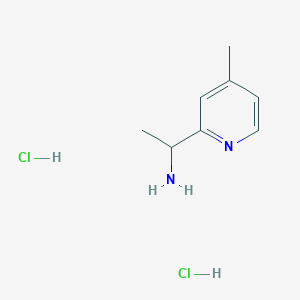

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)